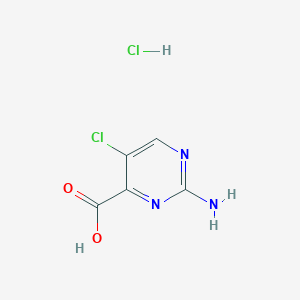

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride

Vue d'ensemble

Description

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is a versatile chemical compound extensively used in scientific research. Its unique properties allow it to be applied in various fields, including pharmaceutical synthesis and organic chemistry reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride typically involves the use of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with ammonia under controlled conditions . Another approach involves the use of an indium-mediated sonochemical Reformatsky reaction, which is a two-step route .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the 5-Chloro Position

The chlorine atom at the 5-position undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the adjacent carboxylic acid and amino groups.

Key Observations :

-

Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring .

-

The hydrochloride salt enhances solubility in polar solvents like water or ethanol, accelerating reaction kinetics .

Reactions of the Amino Group

The 2-amino group participates in condensation and acylation reactions, forming derivatives with modified bioactivity.

Acylation

Mechanistic Insight :

-

The amino group acts as a nucleophile, attacking electrophilic acylating agents. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to activate carboxylic acids for amide bond formation .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical transformations, enabling diversification of the molecule’s physicochemical properties.

Esterification

| Alcohol | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux | Methyl 2-amino-5-chloropyrimidine-4-carboxylate | 78% | |

| Ethanol | SOCl₂, 70°C | Ethyl 2-amino-5-chloropyrimidine-4-carboxylate | 92% |

Notes :

-

Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, which reacts efficiently with alcohols .

Reduction to Alcohol

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | 2-Amino-5-chloropyrimidine-4-methanol | 68% |

Oxidation and Redox Reactions

The amino and carboxylic acid groups are susceptible to redox transformations:

Critical Considerations :

-

Over-oxidation risks exist with strong oxidizing agents, necessitating controlled conditions .

-

Decarboxylation is thermally induced and proceeds via a radical mechanism .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Application | References |

|---|---|---|---|---|

| Thiourea | HCl, EtOH, reflux | Pyrimido[4,5-d]thiazole derivative | Antimicrobial agents |

Synthetic Utility :

Applications De Recherche Scientifique

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and used in the development of pharmaceutical compounds.

Industry: Utilized in the production

Activité Biologique

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activities, particularly in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 162.56 g/mol. The compound features an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylic acid functional group at the 4-position. These functional groups contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Kinases : The compound's interaction with kinases can disrupt signaling pathways essential for cell growth and division.

- Nucleic Acid Interaction : Due to its structural resemblance to nucleobases, it may interfere with DNA and RNA synthesis, thereby affecting cellular replication processes .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Active against S. aureus, E. coli | |

| Anticancer | Inhibits VEGFR-2 and CDK1 | |

| Enzyme Inhibition | Interacts with nucleotide metabolism enzymes |

Case Study: Antibacterial Efficacy

A study focused on the antibacterial efficacy of pyrimidine derivatives found that this compound exhibited significant activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H1975) cells. The IC50 values indicated potent activity compared to established chemotherapeutics such as 5-Fluorouracil .

Propriétés

IUPAC Name |

2-amino-5-chloropyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2.ClH/c6-2-1-8-5(7)9-3(2)4(10)11;/h1H,(H,10,11)(H2,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXGZTTYUZPTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.